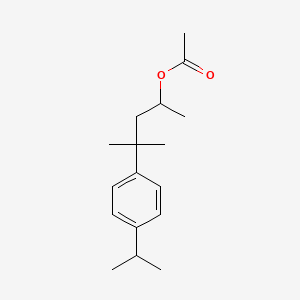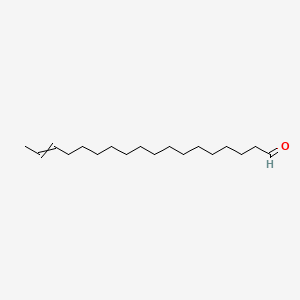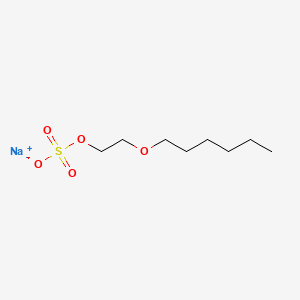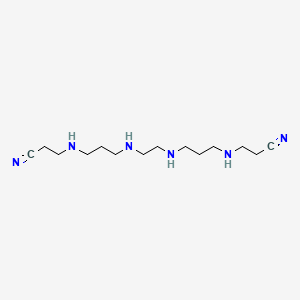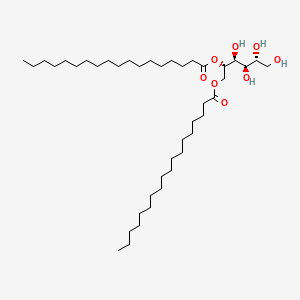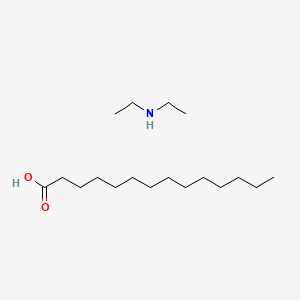
3-Ethyl-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-phenylpyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with an ethyl group at the third position and a phenyl group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-phenylpyridine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, allowing the nucleophilic substitution to occur at the desired position.
Another method involves the use of Grignard reagents. In this approach, 2-phenylpyridine is treated with ethylmagnesium bromide, followed by quenching with water or an acid to yield this compound. This method is advantageous due to its high regioselectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are also employed in industrial settings to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them promising candidates for pharmaceutical applications.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-2-phenylpyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the ethyl group at the third position, resulting in different reactivity and biological activity.
3-Methyl-2-phenylpyridine: Contains a methyl group instead of an ethyl group, leading to variations in its chemical and physical properties.
2-Phenyl-3-picoline: Another derivative with different substituents, affecting its overall behavior and applications.
Eigenschaften
CAS-Nummer |
85237-70-3 |
|---|---|
Molekularformel |
C13H13N |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
3-ethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-9-6-10-14-13(11)12-7-4-3-5-8-12/h3-10H,2H2,1H3 |
InChI-Schlüssel |
LAQPYTPYLZTORG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



